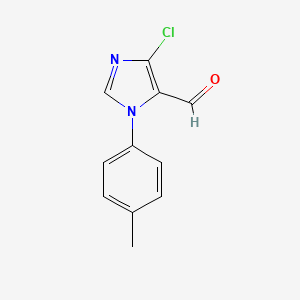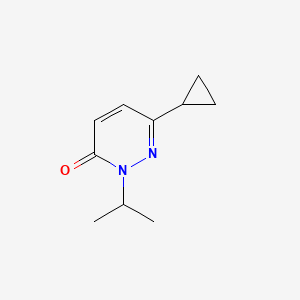
(3-((3-メトキシピラジン-2-イル)オキシ)ピペリジン-1-イル)(ピリジン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidinyl-pyridine moiety
科学的研究の応用
2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic synthesis. One common approach is to start with the pyrazine ring and introduce the methoxy group via nucleophilic substitution. The piperidinyl-pyridine moiety can be attached through a series of coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a fully saturated piperidine ring.
Substitution: Formation of various substituted pyrazine derivatives.
作用機序
The mechanism by which 2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.
類似化合物との比較
Similar Compounds
2-methoxypyrazine: Lacks the piperidinyl-pyridine moiety.
3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine: Lacks the methoxy group.
2-methoxy-3-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrazine: Similar structure but with a different position of the pyridine ring.
Uniqueness
2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
特性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-14-15(19-9-8-18-14)23-13-3-2-10-20(11-13)16(21)12-4-6-17-7-5-12/h4-9,13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUCPEIVPJPJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2511097.png)


![5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B2511102.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)



![2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE](/img/structure/B2511109.png)

![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

